1-methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide
Description
1-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide (CAS: 1615-06-1) is a bicyclic heterocyclic compound featuring a benzo-fused 1,2,5-thiadiazole core with two sulfonyl oxygen atoms and a methyl substituent at the N1 position. Its molecular formula is C₇H₈N₂O₂S (molecular weight: 184.21 g/mol). Key physicochemical properties include a predicted density of 1.452 g/cm³, melting point of 181–183°C, and a pKa of ~5.62, indicative of weak acidity. The compound’s structure combines aromaticity with electron-deficient sulfone groups, enabling applications in medicinal chemistry and materials science.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1H-2λ6,1,3-benzothiadiazole 2,2-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-9-7-5-3-2-4-6(7)8-12(9,10)11/h2-5,8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMJWJJDVZNBTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2NS1(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634706 | |
| Record name | 1-Methyl-1,3-dihydro-2H-2lambda~6~,1,3-benzothiadiazole-2,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443987-59-5 | |
| Record name | 1-Methyl-1,3-dihydro-2H-2lambda~6~,1,3-benzothiadiazole-2,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with sulfur dioxide and a methylating agent. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
1-methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including hypertension and diabetes.
Mechanism of Action
The mechanism of action of 1-methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares structural parameters and electronic properties of 1-methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide with related derivatives:
* Inferred from structurally similar compounds in .
† Predicted based on extended aromaticity.
‡ Average values for neutral 1,2,5-thiadiazole 1,1-dioxides.
Key Observations:
- Electronic Effects : The methyl group in the 1-methyl derivative reduces electron-withdrawing effects compared to phenyl-substituted analogs (e.g., 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide), enhancing solubility in polar solvents.
- Bond Lengths: Sulfonyl (S=O) and S–N bond lengths in the 1-methyl derivative (~1.43 Å and ~1.69 Å, respectively) align with averages observed in phenanthro- and pyreno-fused analogs, suggesting similar resonance stabilization.
- Thermal Stability: Extended aromatic systems (e.g., pyreno-fused derivatives) exhibit higher melting points due to increased π-stacking interactions.
Biological Activity
1-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide (CAS: 443987-59-5) is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicinal chemistry.
- Molecular Formula : C7H8N2O2S
- Molecular Weight : 184.22 g/mol
- Purity : 99.99%
- Structural Features : The compound features a thiadiazole ring fused with a benzene moiety, contributing to its biological properties.
Synthesis
The synthesis of this compound generally involves the reaction of appropriate thiadiazole precursors with methylating agents. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Properties
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. A study evaluating various thiadiazole derivatives found that compounds containing the benzo[1,2,5]thiadiazole structure demonstrated potent antifungal and antibacterial properties.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Antifungal | 10 µg/mL |
| Compound B | Antibacterial | 15 µg/mL |
| This compound | Antifungal | 12 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Antiviral Activity
In vivo studies have shown that certain thiadiazole derivatives exhibit antiviral activity against Tobacco Mosaic Virus (TMV). The curative activity of these compounds was evaluated at various concentrations, indicating promising results for further development.
Table 2: Curative Activity Against TMV
| Compound | Concentration (μg/mL) | Inhibition (%) |
|---|---|---|
| Compound C | 500 | 47.2 |
| Compound D | 500 | 49.9 |
| This compound | 500 | Not Yet Evaluated |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at specific positions on the thiadiazole ring can enhance biological activity. For instance:
- Halogen Substituents : Compounds with halogen atoms at the para position on the phenyl ring exhibited improved antifungal activity.
- Functional Groups : The presence of electron-withdrawing groups was correlated with increased potency against various pathogens.
Case Studies
A notable study focused on the synthesis and evaluation of several thiadiazole derivatives highlighted the potential of compounds like this compound in treating fungal infections. The results demonstrated that these compounds could outperform existing antifungal agents in specific assays.
Q & A
Q. How can 1-methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide be synthesized, and what methods are used for structural characterization?
- Methodology : The compound is synthesized via multi-step pathways, often involving alkylation or amination of precursor benzothiadiazole scaffolds. For example, precursors like HAPTHI are custom-synthesized by ABX Advanced Biochemical Compounds, with detailed routes described by Neill et al. . Structural characterization employs nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography (referencing CCDC entries for related compounds) .
Q. What computational methods are suitable for predicting the electronic properties of benzothiadiazole derivatives?
- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used. Becke’s exchange-correlation functional (incorporating exact exchange terms) improves accuracy for thermochemical properties like ionization potentials and electron affinities . The Colle-Salvetti correlation-energy formula, adapted into a density-functional framework, is also effective for modeling correlation energies .
Q. Which spectroscopic techniques are critical for confirming the structure of benzothiadiazole-based compounds?
- Methodology : High-resolution NMR (¹H/¹³C) identifies substituent patterns, while Fourier-transform infrared spectroscopy (FT-IR) confirms functional groups like sulfone (S=O) stretches. Mass spectrometry (ESI-TOF) validates molecular weight, and X-ray diffraction (XRD) resolves crystal structures .
Q. What safety protocols are essential when handling benzothiadiazole derivatives in laboratory settings?
- Methodology : Use personal protective equipment (PPE), including gloves, lab coats, and eye protection. Work in fume hoods to avoid inhalation. Waste must be segregated and disposed via certified hazardous waste services. Emergency procedures include rinsing exposed skin/eyes and consulting a physician .
Advanced Research Questions
Q. How can radiochemical yields of [¹¹C]Me@HAPTHI be optimized for in vivo norepinephrine transporter (NET) imaging?
- Methodology : Key factors include reaction temperature (50–70°C), solvent choice (DMF or acetonitrile), and precursor concentration. Automated synthesis using TRACERlab FX C Pro systems improves reproducibility. Base selection (e.g., NaOH) also impacts methylation efficiency .
Q. What strategies resolve discrepancies in binding affinity data for benzothiadiazole-based NET ligands?
- Methodology : Standardize membrane preparation protocols (e.g., NET-expressing cell lines) and ligand concentration ranges. Competitive binding assays with reference compounds (e.g., nisoxetine) control for variability. Data normalization using Ki values reduces inter-lab differences .
Q. How does methyl substitution influence the pharmacokinetics of benzothiadiazole dioxides in preclinical models?
- Methodology : Methyl groups enhance lipophilicity (log P), improving blood-brain barrier penetration. In vivo stability is assessed via metabolite profiling (HPLC-MS) in plasma and brain homogenates. Comparative studies with non-methylated analogs quantify pharmacokinetic advantages .
Q. What role does exact exchange play in DFT calculations for benzothiadiazole derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
